4-Cyclopropoxy-2,5-dimethylpyridine
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Overview
Description
4-Cyclopropoxy-2,5-dimethylpyridine is an organic compound with the molecular formula C10H13NO It is characterized by a pyridine ring substituted with cyclopropoxy and dimethyl groups
Preparation Methods
The synthesis of 4-Cyclopropoxy-2,5-dimethylpyridine typically involves the reaction of 2,5-dimethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Cyclopropoxy-2,5-dimethylpyridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom. .
Scientific Research Applications
4-Cyclopropoxy-2,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2,5-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Cyclopropoxy-2,5-dimethylpyridine can be compared with other similar compounds, such as:
2,5-Dimethylpyridine: Lacks the cyclopropoxy group, resulting in different chemical reactivity and biological activity.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the substitution pattern on the aromatic ring, leading to distinct properties and applications.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-2,5-dimethylpyridine |
InChI |
InChI=1S/C10H13NO/c1-7-6-11-8(2)5-10(7)12-9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
BHPCCRJRFIAVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C)OC2CC2 |
Origin of Product |
United States |
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